molecular formula C17H20N2O5 B2847678 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate CAS No. 868679-46-3

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate

Cat. No.: B2847678
CAS No.: 868679-46-3
M. Wt: 332.356
InChI Key: MXTSIQBDEPEZOI-UHFFFAOYSA-N
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Description

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure combining a pyridine ring with an adamantane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by esterification with adamantane-1-carboxylic acid. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and strong nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Shares a similar pyridine structure but with different substituents.

    6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: Contains a pyridine ring with different functional groups.

Uniqueness

What sets 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate apart is its unique combination of a pyridine ring with an adamantane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-9-2-13(14(19(22)23)15(20)18-9)24-16(21)17-6-10-3-11(7-17)5-12(4-10)8-17/h2,10-12H,3-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTSIQBDEPEZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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